molecular formula C8H12O B2647633 1-Spiro[2.3]hexan-2-ylethanone CAS No. 42809-23-4

1-Spiro[2.3]hexan-2-ylethanone

Cat. No. B2647633
CAS RN: 42809-23-4
M. Wt: 124.183
InChI Key: UZUNGBHWOSTCKE-UHFFFAOYSA-N
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Description

1-Spiro[2.3]hexan-2-ylethanone is a chemical compound that falls under the category of spiro compounds . Spiro compounds are organic compounds, or more specifically, a class of chemical compounds that feature a spiroatom . A spiroatom is a single atom that forms the junction of two rings . Spiro compounds are typically more rigid than their non-spiro counterparts, which can result in interesting biological activity .


Synthesis Analysis

The synthesis of spiro compounds, including this compound, often involves the use of photochemistry . For instance, a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst can be used for the rapid construction of polysubstituted spiro cyclic frameworks .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, and 1 ketone .


Chemical Reactions Analysis

Spiro compounds, including this compound, can undergo a variety of chemical reactions . For example, they can participate in [2 + 2] cycloaddition reactions, which involve the formation of a new ring by the addition of two pi bonds . These reactions can be induced by light and can lead to the formation of new spirocyclic skeletons .

Scientific Research Applications

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are recognized for their significant biological activities, is a notable application of 1-Spiro[2.3]hexan-2-ylethanone. These derivatives are synthesized through an enantioselective approach, yielding high enantiopurity and structural diversity. The method involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition of a range of methyleneindolinones with aldehydes and amino esters, facilitated by chiral phosphoric acid. This results in spirooxindole derivatives with high yield, unusual regiochemistry, and excellent stereoselectivities under mild conditions. The process highlights a new pathway to medicinal chemistry and diversity-oriented synthesis, offering high stereo- and regioselectivity in constructing spirooxindole skeletons (Chen et al., 2009).

Photochromic Properties of Spiro-fused Diarylethenes

This compound is also involved in the synthesis of spiro-fused diarylethenes. These are synthesized using the reaction of tetracyanoethylated 1,2-diarylethanones with morpholine, producing 8-amino-1-imino(oxo)-6-morpholino-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles. The formation of these spiranes is sensitive to the nature of aromatic substituents at the carbonyl group of 3,4-diaryl-4-oxobutane-1,1,2,2-tetracarbonitriles. The resulting spiro-fused diarylethenes exhibit notable photochromic properties (Belikov et al., 2015).

Synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

Another application is the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, achieved through one-pot three-component reactions using substituted isatins, α-amino acids, and cyclopropenes. The central process is an intramolecular [3 + 2]-cycloaddition reaction of an in situ generated azomethine ylide onto a cyclopropene. These compounds, especially those with anticancer activity against the human leukemia K562 cell line, underscore the significance of this synthetic route in medicinal chemistry (Filatov et al., 2017).

Future Directions

Future research on spiro compounds, including 1-Spiro[2.3]hexan-2-ylethanone, could focus on expanding the toolbox of available bicyclic structures . This could involve developing new synthetic routes, implementing new methodologies, and exploring new exit vectorizations . Such research could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

properties

IUPAC Name

1-spiro[2.3]hexan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNGBHWOSTCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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